3-Sulfanylidenecyclobutan-1-one
Description
3-Sulfanylidenecyclobutan-1-one is a cyclobutanone derivative featuring a sulfanylidene (thione, S=) group at the 3-position of the strained four-membered ring. This structural motif imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The thione group introduces electron-withdrawing effects, which may enhance reactivity in nucleophilic additions or cycloadditions.
Properties
CAS No. |
61107-56-0 |
|---|---|
Molecular Formula |
C4H4OS |
Molecular Weight |
100.14 g/mol |
IUPAC Name |
3-sulfanylidenecyclobutan-1-one |
InChI |
InChI=1S/C4H4OS/c5-3-1-4(6)2-3/h1-2H2 |
InChI Key |
LEWZQOWTYFOTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidenecyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfur ylides with cyclobutanone derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Sulfanylidenecyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-Sulfanylidenecyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Sulfanylidenecyclobutan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is an analysis of key cyclobutanone derivatives and their structural/functional distinctions from 3-Sulfanylidenecyclobutan-1-one.
3-(3-Methylphenoxy)cyclobutan-1-one
- Structure: A cyclobutanone with a 3-methylphenoxy substituent (C11H12O2) .
- Applications: Likely used in pharmaceuticals or agrochemicals due to aromatic ether moieties, though specifics are unspecified .
- Reactivity : Less prone to nucleophilic attack at the carbonyl than this compound due to reduced electron withdrawal.
3-Cyclopentylcyclobutan-1-one
- Structure: Cyclobutanone with a bulky cyclopentyl substituent (Category F3) .
- No sulfur-based functional groups, limiting utility in sulfur-specific reactions (e.g., thiol-ene coupling).
- Stability : Higher steric bulk may reduce ring strain compared to the planar thione group in this compound .
3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride
- Structure : Cyclobutane ring with sulfonyl chloride and benzyloxy groups (C11H13ClO3S) .
- Key Differences: Sulfonyl chloride is a strong leaving group, enabling substitution reactions, unlike the thione group, which participates in redox or coordination chemistry. The benzyloxy group provides orthogonal reactivity (e.g., hydrogenolysis) compared to the thione’s conjugation effects.
Research Findings and Gaps
- Electronic Effects: The thione group in this compound likely increases electrophilicity at the carbonyl carbon compared to ether or alkyl-substituted analogs, as seen in phenoxy or cyclopentyl derivatives .
- Stability: Strained cyclobutanone rings are generally reactive, but substituents like sulfonyl chloride (in ) or bulky groups (in ) modulate stability. The thione group’s impact remains unquantified due to absent data.
- Synthetic Utility: Sulfur-containing cyclobutanones are understudied in the provided evidence, suggesting opportunities for research into their coordination chemistry or photophysical properties.
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